N-(4-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-(4-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexane carboxamide backbone substituted with a tetrazole ring and a 4-chlorobenzyl group. Tetrazole derivatives are widely explored in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, enhancing metabolic stability and bioavailability . The 4-chlorobenzyl moiety may contribute to hydrophobic interactions with biological targets, while the cyclohexane ring introduces conformational rigidity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c16-13-6-4-12(5-7-13)10-17-14(22)15(8-2-1-3-9-15)21-11-18-19-20-21/h4-7,11H,1-3,8-10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAWEOAYMBILSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic or basic conditions.
Attachment of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution of a 4-chlorobenzyl halide with the tetrazole ring.
Formation of the Cyclohexanecarboxamide Group: The final step involves the coupling of the tetrazole derivative with cyclohexanecarboxylic acid or its derivatives using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.
Industry: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
Target Compound vs. N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide (4c)
- Backbone Differences :
Target Compound vs. Pyrazole Derivative (6b)
- Heterocyclic Substituents: The target compound uses a tetrazole ring, which is more acidic (pKa ~4.9) than the pyrazole in 6b (pKa ~14–16), influencing ionization state at physiological pH . The sulfonamide group in 6b (vs.
- Synthetic Efficiency :
Target Compound vs. Coumarin-Triazole Hybrid (169)
- Core Structure: Compound 169 () incorporates a coumarin scaffold linked to a triazole, which may confer fluorescence properties absent in the target compound . The 1,2,3-triazole in 169 vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
